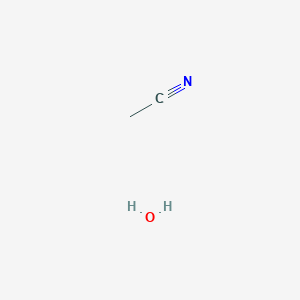

Acetonitrile water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetonitrile-water is a polar, miscible solvent system widely used in chemical synthesis, chromatography, and extraction processes. Its high polarity, low viscosity, and compatibility with diverse compounds make it a versatile medium. Key applications include:

- Epoxidation of allylic compounds: Water outperforms acetonitrile as a solvent in epoxidation processes, offering milder reaction conditions (e.g., 20°C vs. 40°C for allyl alcohol), higher selectivity (73–85 mol% glycidol), and reduced energy consumption .

- Chromatography: Acetonitrile-water is a preferred mobile phase in ultra-high-performance liquid chromatography (UHPLC) and reverse-phase HPLC due to its superior peak symmetry and separation efficiency compared to methanol-water for certain analytes .

- Extraction: While acetonitrile-water is effective for polar compounds like fatty acids and carbohydrates, methanol-water often shows higher recovery rates for catechins, amino acids, and caffeine .

Applications De Recherche Scientifique

2.1 Chromatography

Acetonitrile-water mixtures serve as mobile phases in high-performance liquid chromatography (HPLC). The optimization of these mixtures is critical for achieving high selectivity and efficiency in the separation of complex mixtures. Studies have shown that varying the acetonitrile content and buffer pH can significantly influence retention factors and selectivity in chromatographic applications .

Case Study: Optimization in HPLC

A study focused on optimizing the acetonitrile-water phase composition (86.7:13.3 v/v) for analyzing pharmaceutical compounds demonstrated improved peak resolution and reduced analysis time through systematic adjustments to the mobile phase parameters .

Solvation Properties

3.1 Microscopic Structures and Solvation Dynamics

Research has revealed that acetonitrile-water mixtures exhibit unique solvation properties due to their microscopic structures. Water clusters form at higher water mole fractions, influencing the solvation of solutes such as alcohols and phenols. This behavior is crucial for understanding reaction mechanisms and solute stabilization within mixed solvents .

Table 2: Solvation Properties of Acetonitrile-Water Mixtures

| Mole Fraction of Water (Xw) | Observed Cluster Behavior |

|---|---|

| Xw > 0.2 | Formation of water clusters |

| Xw < 0.2 | Homogeneous distribution |

Environmental Applications

4.1 Wastewater Treatment

The recovery and treatment of acetonitrile from industrial wastewater not only reduce costs but also mitigate environmental pollution. The aforementioned salt-induced phase separation technique highlights a sustainable approach to managing acetonitrile waste, demonstrating its potential for broader environmental applications .

Q & A

Basic Questions

Q. Under what conditions do acetonitrile and water exhibit phase separation, and how can this be leveraged in experimental workflows?

Acetonitrile and water are generally miscible at room temperature, but phase separation can occur under specific conditions. For example:

- Low-temperature extraction : At reduced temperatures, acetonitrile-water mixtures can phase-separate without requiring third-party phase initiators, simplifying workflows and preserving temperature-sensitive analytes .

- Salt-out or solvent-induced phase separation : Adding salts or altering solvent polarity can induce partitioning, useful for selective extraction .

Methodological Insight : When designing extractions, consider low-temperature protocols (e.g., -20°C) for simplicity and reduced chemical degradation. Validate phase behavior using turbidity tests or refractive index measurements.

Q. How does the viscosity of acetonitrile-water mixtures impact HPLC system pressure?

The viscosity of acetonitrile-water mixtures varies with composition. For example:

- A 10% acetonitrile-water blend has higher viscosity (~1.3 cP) than pure acetonitrile, increasing backpressure .

- Methanol-water mixtures exhibit higher viscosity maxima (50% methanol) compared to acetonitrile (10% acetonitrile), affecting pump performance .

Methodological Insight : Use viscosity tables (e.g., Table I in ) to predict pressure changes. Adjust flow rates or column dimensions to avoid exceeding system limits.

Q. Why is acetonitrile-water commonly used as a mobile phase in reversed-phase (RP) HPLC?

Acetonitrile’s low UV cutoff, high eluting strength, and compatibility with water make it ideal for RP-HPLC. The elution strength increases with acetonitrile concentration, enabling gradient separations. A formula derived from analyte hydrophobicity (log Kow) guides mobile phase composition: ϕ≈7.57−logKow

where ϕ is the volume fraction of acetonitrile .

Methodological Insight : Calculate ϕ based on the analyte’s log Kow (experimental or predicted) to optimize retention times.

Advanced Research Questions

Q. How can design of experiments (DoE) optimize acetonitrile-water mobile phases for complex separations?

DoE systematically evaluates factors like acetonitrile ratio, pH, and flow rate. For example:

- A study on Azilsartan separation used DoE to shift from 80:20 to 75:25 (v/v) water-acetonitrile, improving plate count and tailing factors .

Methodological Insight : Employ fractional factorial designs (e.g., FrF2 function in R) to identify critical parameters. Use response surface models to predict optimal conditions .

Q. How do acetonitrile-water interactions affect chromatographic peak shape in HILIC vs. RP modes?

- RP mode : Water is a weak solvent; increasing acetonitrile enhances elution. Direct injection of aqueous samples is feasible .

- HILIC mode : Water is a strong solvent. High aqueous content disrupts the hydration layer on the column, causing peak broadening. Acetonitrile ≥70% (v/v) stabilizes HILIC retention .

Methodological Insight : For HILIC, pre-equilibrate columns with high acetonitrile content. Use <70% water in injection solvents to avoid peak distortion .

Q. What mechanisms drive acetonitrile-water clathrate formation, and how do they influence retention time reproducibility?

Acetonitrile forms clathrates with water via hydrogen bonding, creating structured solvent networks. This alters viscosity and temperature profiles during mixing, causing retention time variability . Methodological Insight : Monitor column temperature and pre-mix mobile phases to stabilize clathrate formation. Use isocratic holds during gradients to minimize thermal fluctuations .

Q. How does the stability of analytes in acetonitrile-water solutions vary with storage conditions?

- LGO stability : Degrades 1.5% daily in water-acetonitrile (4:6 v/v) at room temperature. Refrigeration in acetone improves stability .

- Temperature-sensitive compounds : Low-temperature extraction with acetonitrile-water reduces degradation .

Methodological Insight : For labile analytes, use acetonitrile-rich solutions, store at -20°C, and analyze immediately after preparation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Solvent Systems

Methanol-Water

Epoxidation Efficiency

Water-based epoxidation reduces raw material consumption and avoids solvent regeneration, making it more cost-effective and environmentally friendly than methanol .

Chromatography Performance

- Capacity Factors: Methanol-water exhibits higher capacity factors (k) for monosubstituted aromatic compounds compared to acetonitrile-water (60:40 ratio), indicating stronger retention in reverse-phase HPLC .

- Peak Symmetry: Acetonitrile-water provides better peak symmetry for advanced glycation end-products (e.g., Nε-(carboxymethyl) lysine) and taxane isomers compared to methanol-water .

Extraction Efficiency

- Green Tea Analytes: Methanol-water (7:3) achieves 10–20% higher recoveries for catechins, caffeine, and amino acids than acetonitrile-water .

- Lipid Extraction : Acetonitrile-water enhances the gas chromatography (GC) response for polar fatty acids (e.g., palmitic acid) due to increased solvent polarity .

Acetonitrile-Ethanol and Acetonitrile-Hexane Systems

Lipid Extraction

| Parameter | Acetonitrile-Water | Acetonitrile-Ethanol | Reference |

|---|---|---|---|

| GC Response (Fatty Acids) | High (polar compounds) | Moderate | |

| Compound Diversity | 22 compounds | 28 compounds |

Acetonitrile-ethanol extracts more compounds overall, but acetonitrile-water is superior for polar lipids .

Partitioning in Derivatization

Hexane partitions efficiently with acetonitrile-water (4:1:5.8) to isolate non-polar compounds, leveraging immiscibility to reduce matrix effects in vitamin D metabolite analysis .

Environmental and Practical Considerations

- Toxicity: Methanol poses higher health risks than acetonitrile, but both require careful handling .

- Waste Reduction : Water-based systems eliminate acetonitrile recovery steps, reducing costs by 40–80% in epoxidation .

Propriétés

Numéro CAS |

128870-13-3 |

|---|---|

Formule moléculaire |

C2H5NO |

Poids moléculaire |

59.07 g/mol |

Nom IUPAC |

acetonitrile;hydrate |

InChI |

InChI=1S/C2H3N.H2O/c1-2-3;/h1H3;1H2 |

Clé InChI |

PBCJIPOGFJYBJE-UHFFFAOYSA-N |

SMILES canonique |

CC#N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.